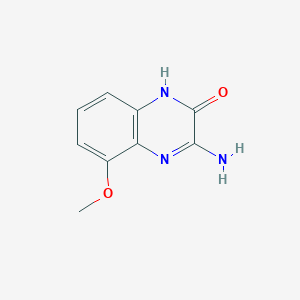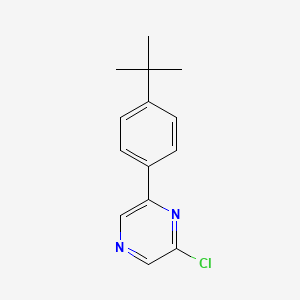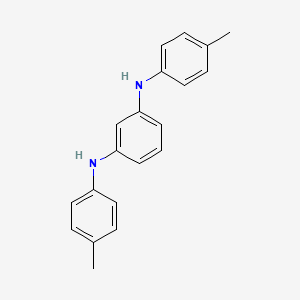
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine
Descripción general
Descripción
“N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” is a chemical compound with the molecular formula C20H20N2 . It is also known by other names such as "N,N’-Bis(methylphenyl)-1,4-benzenediamine" .
Molecular Structure Analysis
The molecular structure of “N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” consists of a benzene ring with two amine groups attached at the 1 and 3 positions. Each of these amine groups is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
“N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine” has a molecular weight of approximately 288.386 Da . For more detailed physical and chemical properties, you may want to refer to databases like PubChem or ChemSpider .Aplicaciones Científicas De Investigación
Synthesis of Monoadduct Derivatives
DTPD has been used in the selective synthesis of monoadduct derivatives of triaminopentanoic acid anhydride. This process involves sequential heating and cooling, followed by the addition of polymer material .
Rubber Antioxidants
As an amine antioxidant, DTPD is one of the main rubber antioxidants produced and used, particularly in China. It’s part of a larger group that includes 6PPD and TMQ, which are crucial for rubber tire production .
Eco-friendliness Tire Antioxidants Alternatives
Research has been conducted to design eco-friendly derivatives of DTPD for use as antioxidants in rubber tires, aiming to reduce environmental impact from tire wear particles .
Optoelectronic Properties
DTPD derivatives have been studied for their optoelectronic properties, particularly in organic–inorganic nanostructured hybrids for improved photosensitivity in photoreceptors .
Hole Transport Polymers
New hole transport polymers based on DTPD have been synthesized for use in electronic devices, enhancing their performance through improved charge transport .
Transition-Metal Catalysis
Derivatives of DTPD have emerged as powerful ligands for transition-metal catalysis, offering high steric hindrance and flexibility .
Hole Transport Materials (HTMs)
DTPD derivatives have been designed as HTMs with different conjugated π-bridge cores for improved performance in solar cells .
Antileishmanial and Antimalarial Evaluation
Compounds derived from DTPD have been evaluated for their potential antileishmanial and antimalarial activities, with molecular simulation studies supporting their efficacy .
Mecanismo De Acción
Target of Action
DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .
Mode of Action
DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process .
Biochemical Pathways
The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.
Result of Action
The primary result of DTPD’s action is the prevention of aging in rubber products . By neutralizing free radicals, DTPD prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .
Action Environment
The efficacy and stability of DTPD can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, DTPD has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .
Propiedades
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIAJQNHWMGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583565 | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
CAS RN |
620-49-5, 620-91-7 | |
| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



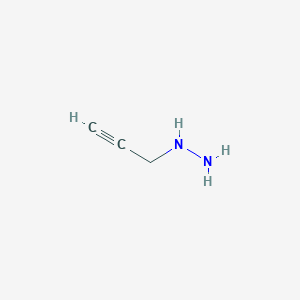

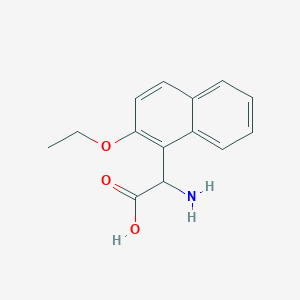

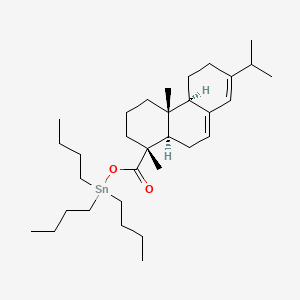

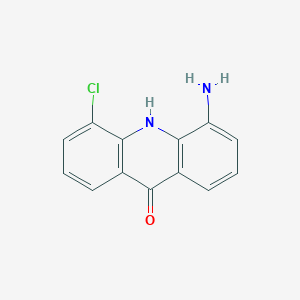
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)

![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
![2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
